NPE-caged-proton

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NPE-caged-proton (NPE-CP) is a new type of proton that has been developed to be used in biomedical research. NPE-CP is a caged proton that is made up of a nitrogen-containing polyethylene glycol (PEG) cage that contains a proton. The proton is held in the cage by a hydrogen bond between the nitrogen atom and the proton. NPE-CP is a novel proton that has a variety of potential applications in biomedical research.

科学的研究の応用

Biological Imaging : NPE-caged coumarin fluorophores are significant for tracking molecular dynamics in biological systems. They exhibit a remarkable fluorescence enhancement after UV photolysis, making them suitable for in vivo imaging applications (Zhao et al., 2004).

Protein Function : NPE-caged phosphoamino acids can be used to probe biological processes like protein phosphorylation. The ability to sequentially uncage different phosphopeptides in one system allows for the interrogation of multiple phosphorylation events (Goguen et al., 2011).

DNA Stability : The absolute configuration of the NPE cage group influences the stability of DNA base pairs, impacting the global stability of DNA sequences and providing insights into DNA dynamics (Steinert et al., 2014).

Enzymatic Processes : The use of NPE-caged nucleotides in enzymatic systems, like Ras-catalyzed GTP hydrolysis, requires careful interpretation as the detached caging group may interact chemically with the enzyme (Du et al., 2001).

Proton Conductivity : Porous organic cage solids with NPE groups show promising proton conductivity, important in devices like proton exchange membrane fuel cells. These structures provide a three-dimensional conduction pathway, enhancing proton transfer efficiency (Liu et al., 2016).

作用機序

Target of Action

The primary target of NPE-caged-proton is a proton acceptor, such as a protein or enzyme . The compound interacts with these targets by releasing a proton from its cage, which can then engage with the target molecule .

Mode of Action

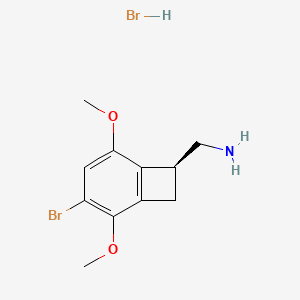

This compound is a 1-(2-nitrophenyl)ethyl caged proton that releases a proton and a sulfate ion upon photolysis . This process is triggered by irradiation with ultraviolet light . The released proton can then interact with its target, leading to alterations in the target’s structure and/or function .

Biochemical Pathways

The compound is known to generate rapid acidifications (ph jumps) down to ph 2 . This suggests that it may influence biochemical pathways sensitive to pH changes.

Pharmacokinetics

The compound is soluble to 100 mm in water and to 100 mm in dmso , which could potentially impact its bioavailability.

Result of Action

The primary result of this compound’s action is the generation of rapid acidifications (pH jumps) down to pH 2 . This can lead to significant changes in the molecular and cellular environment, potentially affecting the function of proteins and enzymes sensitive to pH changes.

Action Environment

The action of this compound can be influenced by environmental factors such as light and pH. The compound requires irradiation with ultraviolet light for photolysis , and its ability to generate rapid acidifications suggests that it may be more effective in environments with higher initial pH levels.

将来の方向性

NPE-caged-proton is used in vitro to study the effect of proton transfer on biological systems, such as proteins and enzymes . Given its unique properties, it could potentially be used in a variety of research applications. However, more research is needed to fully understand its potential uses and implications.

生化学分析

Biochemical Properties

The NPE-caged-proton plays a significant role in biochemical reactions. Upon photolysis, it releases a proton and a sulfate ion, leading to rapid acidifications . This property allows the this compound to interact with various enzymes, proteins, and other biomolecules, altering their activity due to the sudden change in pH .

Cellular Effects

The this compound has profound effects on various types of cells and cellular processes. The rapid acidification caused by the release of the proton can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of the this compound is primarily through its ability to cause rapid acidifications. Upon photolysis, the this compound releases a proton and a sulfate ion, leading to a sudden decrease in pH . This can result in changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules .

Metabolic Pathways

Given its role in causing rapid acidifications, it may interact with enzymes or cofactors involved in pH regulation .

特性

| { "Design of the Synthesis Pathway": "The synthesis of NPE-caged-proton involves the protection of a proton with a caging group and subsequent attachment of a nitrophenylethyl (NPE) group to the caging group. The caging group is then deprotected to release the proton upon photoactivation.", "Starting Materials": [ "Proton", "Nitrophenylethanol", "Boc anhydride", "Triethylamine", "Dichloromethane", "TFA", "DIPEA", "DMF", "DCM", "N,N-Dimethylaminoethanol", "HCl", "NaOH" ], "Reaction": [ "Protection of proton with Boc group using Boc anhydride and triethylamine in DCM", "Attachment of NPE group to caging group using nitrophenylethanol and DIPEA in DMF", "Deprotection of Boc group using TFA in DCM", "Purification of NPE-caged-proton using column chromatography with DCM and N,N-dimethylaminoethanol", "Adjustment of pH to release proton using HCl or NaOH", "Photoactivation of NPE-caged-proton to release proton" ] } | |

CAS番号 |

1186195-63-0 |

分子式 |

C8H9NNaO6S |

分子量 |

270.22 g/mol |

IUPAC名 |

sodium;1-(2-nitrophenyl)ethyl sulfate |

InChI |

InChI=1S/C8H9NO6S.Na/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11;/h2-6H,1H3,(H,12,13,14); |

InChIキー |

SSIPIRXPVMRXSA-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[Na+] |

正規SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)O.[Na] |

同義語 |

Alternative Name: NPE-caged-sulfate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)